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Compound of Interest

Compound Name: Boc-D-Phe-OH

Cat. No.: B558462

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-
tert-butoxycarbonyl-D-phenylalanine (Boc-D-Phe-OH), a crucial derivative of the amino acid D-
phenylalanine widely used in peptide synthesis and pharmaceutical development. The following
sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) characteristics, along with the experimental protocols for data acquisition.

Chemical Structure of Boc-D-Phe-OH

The structure of Boc-D-Phe-OH, including the tert-butoxycarbonyl (Boc) protecting group, is
fundamental to interpreting its spectroscopic data.
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Caption: Chemical structure of Boc-D-Phe-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Boc-D-Phe-OH in solution.
The spectra for the D- and L-enantiomers are identical.

'H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen
atoms in the molecule. Data is typically recorded in a deuterated solvent such as Chloroform-d
(CDCls).
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Chemical Shift (8) ppm Multiplicity Assighment

7.31-7.17 m Aromatic protons (5H, CsHs)
4.99 d NH (Amide proton)

4.62 m a-proton (1H, CH)

3.19 dd B-protons (1H, CH2)

3.08 dd B-protons (1H, CHz)

tert-butyl protons (9H,
C(CHs3)3)

1.42 S

Note: The appearance of multiple isomers due to hindered C-N bond rotation may be observed.

[1]

3C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (d) ppm Assignment

175.8 Carboxyl carbon (COOH)
155.2 Carbonyl carbon (Boc, C=0)
136.2 Aromatic quaternary carbon
129.3 Aromatic CH

128.6 Aromatic CH

127.1 Aromatic CH

80.2 Quaternary carbon (Boc, C(CHs)3)
54.3 a-carbon

38.4 B-carbon (CHz2)

28.3 tert-butyl carbons (C(CHs)3)
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Wavenumber (cm~?) Assignment Functional Group

3300 (broad) O-H stretch Carboxylic Acid

3030 C-H stretch Aromatic

2980, 2930 C-H stretch Aliphatic

1710 C=0 stretch Carboxylic Acid & Boc group
1510 N-H bend Amide

1455, 1370 C-H bend Aliphatic

1250 C-O stretch Carboxylic Acid / Boc group
740, 700 C-H bend Aromatic (monosubstituted)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Key Fragment lons

Technique Precursor lon Precursor m/z

(m/z)
MS/MS [M+H]+ 266.1387 220.1, 125.2, 247.4[2]
MS/MS [M-H]~ 264.1241 190.1[2]

The molecular weight of Boc-D-Phe-OH is 265.30 g/mol .[2][3]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for Boc-D-
Phe-OH.
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General Spectroscopic Analysis Workflow

@oc—D—Phe—OH Sample (>95% purityD

'

(Sample PreparatiorD

S

IR Spectroscopy

NMR Spectroscopy

@D (*H, 3C) & 2D NMR DateD GR Spectrum) (Mass Spectrum)

Data Analysis & Interpretation

(Structural EIucidatiorD

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of high-purity (>95%) Boc-D-Phe-OH in 0.5-0.6 mL of
a suitable deuterated solvent (e.g., CDCls or DMSO-ds) in an NMR tube.[4] For optimal
results, the sample should be free of particulate matter.

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a cryoprobe for enhanced sensitivity.[5]
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» 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation
delay of 1-2 seconds.[4]

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum to simplify the spectrum by removing C-H
coupling.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Calibrate the chemical shifts using
the residual solvent peak or an internal standard (e.qg., tetramethylsilane - TMS).

IR Spectroscopy Protocol

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid Boc-D-Phe-OH
sample directly onto the ATR crystal. This method requires minimal sample preparation.[6]

o KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide
(KBr) and press it into a thin, transparent pellet.

 Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[7]

o Data Acquisition:
o Record a background spectrum of the empty sample compartment (or pure KBr pellet).
o Place the sample in the spectrometer and record the sample spectrum.

o The instrument software will automatically subtract the background spectrum from the
sample spectrum to produce the final IR spectrum.
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o Data Analysis: The spectrum is typically plotted as percent transmittance versus
wavenumber (cm™1). Identify the characteristic absorption bands corresponding to the
functional groups in the molecule.

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of Boc-D-Phe-OH in a suitable solvent, such
as a mixture of water, acetonitrile, and a small amount of formic acid (for positive ion mode)
or ammonium hydroxide (for negative ion mode).

¢ Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization
(MALDI).[8] Tandem mass spectrometry (MS/MS) capabilities are necessary for
fragmentation analysis.

o Data Acquisition:

o Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio of
the intact molecular ion ([M+H]* or [M-H]").

o Tandem MS (MS/MS): Select the precursor ion of interest (e.g., m/z 266.1 for [M+H]*) and
subject it to collision-induced dissociation (CID) to generate fragment ions.

» Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and to
deduce structural information from the fragmentation pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Analysis of Boc-D-Phe-OH: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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